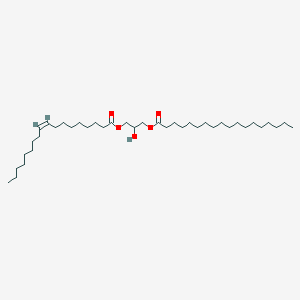
7-Benzyloxy Quetiapine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyloxy Quetiapine involves the reaction of dibenzo[b,f][1,4]thiazepin-11-ylamine with a compound containing a benzyloxy group. The reaction typically requires a suitable solvent and a base to facilitate the nucleophilic substitution reaction . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure the final product meets the required standards .
化学反応の分析
Types of Reactions: 7-Benzyloxy Quetiapine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and pharmacological properties .
科学的研究の応用
7-Benzyloxy Quetiapine has several scientific research applications, including:
作用機序
The mechanism of action of 7-Benzyloxy Quetiapine is similar to that of quetiapine. It primarily acts by antagonizing dopamine type 2 (D2) and serotonin type 2A (5HT2A) receptors, which helps alleviate symptoms of schizophrenia and bipolar disorder . Additionally, it may interact with other neurotransmitter receptors, contributing to its overall pharmacological profile .
類似化合物との比較
Quetiapine: The parent compound, widely used as an antipsychotic medication.
Norquetiapine: An active metabolite of quetiapine with similar pharmacological properties.
Cariprazine: Another atypical antipsychotic with a different receptor binding profile.
Uniqueness: 7-Benzyloxy Quetiapine is unique due to the presence of the benzyloxy group, which may alter its pharmacokinetics and receptor binding affinity compared to quetiapine and its metabolites . This modification can potentially enhance its therapeutic effects and reduce side effects, making it a valuable compound for further research and development .
特性
CAS番号 |
329217-58-5 |
|---|---|
分子式 |
C₂₈H₃₁N₃O₃S |
分子量 |
489.63 |
同義語 |
2-[2-[4-[7-(Phenylmethoxy)dibenzo[b,f][1,4]thiazepin-11-yl]-1-piperazinyl]ethoxy]ethanol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



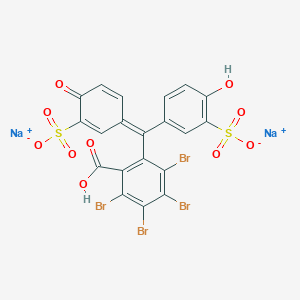
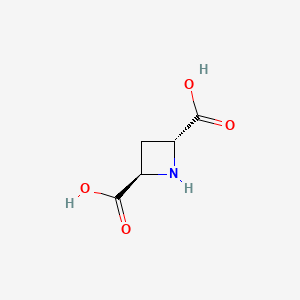
![4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine](/img/structure/B1142523.png)
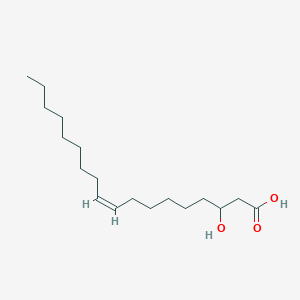
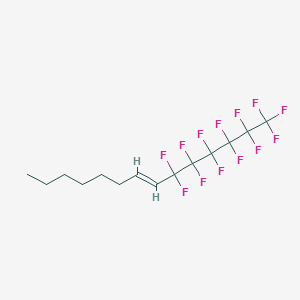
![[2-methoxy-5-[7-[6-[(6-methyl-3,4,5-trisulfooxyoxan-2-yl)oxymethyl]-3,4,5-trisulfooxyoxan-2-yl]oxy-4-oxo-5-sulfooxychromen-2-yl]phenyl] hydrogen sulfate](/img/structure/B1142536.png)
